[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
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Description
[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C36H43NO15 and its molecular weight is 729.732. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are specific enzymes implicated in the bacterial cell wall . These enzymes play a crucial role in maintaining the structural integrity of the bacterial cell wall, which is essential for the survival and proliferation of bacteria .
Mode of Action
The compound selectively impedes these target enzymes . By inhibiting these enzymes, the compound disrupts the formation and maintenance of the bacterial cell wall . This leads to structural instability and eventually, the death of the bacteria .
Biochemical Pathways
The affected biochemical pathway is the bacterial cell wall synthesis pathway . By inhibiting the enzymes involved in this pathway, the compound prevents the formation of key components of the bacterial cell wall . The downstream effect of this inhibition is the disruption of bacterial growth and proliferation .
Pharmacokinetics
Like many other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action result in the death of bacteria . By disrupting the bacterial cell wall synthesis, the compound causes structural instability in the bacteria, leading to their death . This makes the compound effective against bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its target enzymes . The presence of other substances might also influence the compound’s absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38)/t26-,27-,28-,29-,30+,31-,32+,33-,34?,35+,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCZXSUFIPUMPQ-JYINJARXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747092 |
Source
|
Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67313-30-8 |
Source
|
Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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